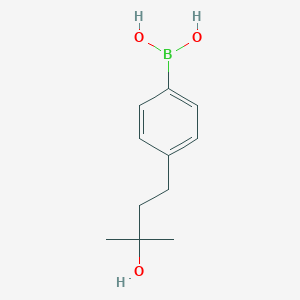
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-hydroxy-3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a 3-hydroxy-3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps might include recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with diol-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly as a protease inhibitor or in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diol-containing molecules, making it useful in various biochemical applications. The compound can also participate in catalytic cycles, such as those in Suzuki-Miyaura coupling, where it undergoes transmetalation with palladium complexes to form new carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring, similar in reactivity but different in substitution pattern.
3-Hydroxy-4-methoxyphenylboronic acid: Features a methoxy group in addition to the hydroxyl group, offering different electronic properties.
Uniqueness: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is unique due to the presence of the 3-hydroxy-3-methylbutyl group, which imparts distinct steric and electronic effects. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and medicinal chemistry.
Properties
CAS No. |
1410792-52-7 |
|---|---|
Molecular Formula |
C11H17BO3 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13-15H,7-8H2,1-2H3 |
InChI Key |
FSOSZMOSYAAMQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(C)(C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

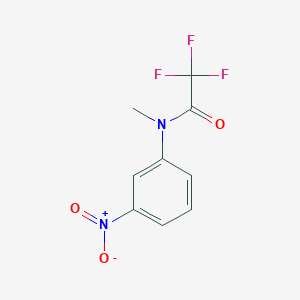
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
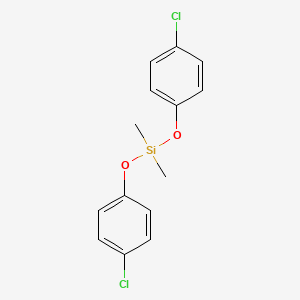


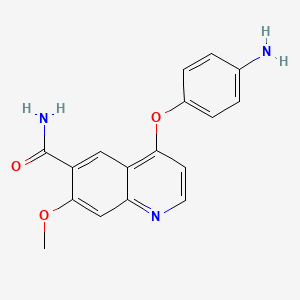
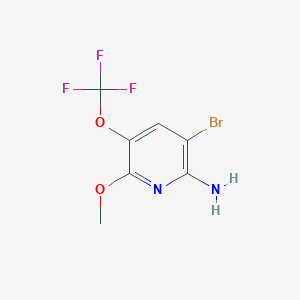
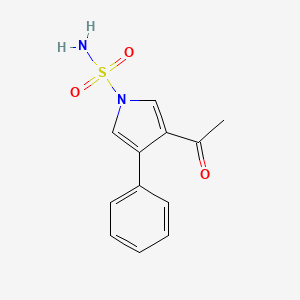
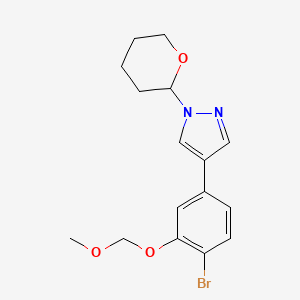
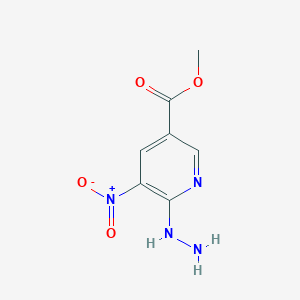
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)
